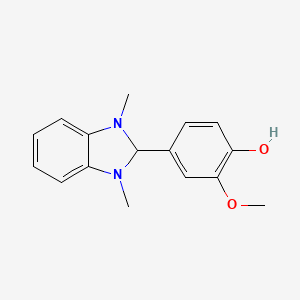![molecular formula C14H11ClN4O B5512942 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of the 1,2,4-triazole derivatives family, known for their diverse chemical properties and applications in various fields. These compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide. Cyclisation with hydrazine hydrate in ethanol leads to the final product, with structures confirmed by 1H NMR and IR spectroscopy (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, exhibits a variety of conformational arrangements influenced by their substituents. For example, the molecule of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine forms two-dimensional networks via intermolecular hydrogen bonds, showcasing the impact of molecular structure on the compound's properties (Li et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives is significant, with reactions including cyclization, substitution, and coupling being common. These reactions facilitate the synthesis of various derivatives with potential biological and pharmacological applications, as seen in the diverse chemical reactions and synthesized compounds detailed in the literature (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 1,2,4-triazole derivatives are critical for their application and function. These properties are often determined by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions, essential for understanding the compound's stability and reactivity (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives, are influenced by their molecular structure. Studies have shown various reactivity patterns depending on the substituents attached to the triazole ring, highlighting the compound's versatility in chemical synthesis and potential applications in material science and pharmaceuticals (Dolzhenko et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine and its derivatives have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Adenosine Receptor Antagonism
Another area of application is the antagonism of adenosine receptors, which can have implications in neurology and cardiology. Francis et al. (1988) discovered a highly potent adenosine antagonist, CGS 15943, which is a hybrid of canonical structures related to the chemical class of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine. This compound demonstrated high binding potency at A1 and A2 adenosine receptors, suggesting its utility in studying adenosine-mediated physiological processes (Francis et al., 1988).
Synthetic Methodologies
The compound and its analogs also play a crucial role in synthetic chemistry, serving as key intermediates in the synthesis of various heterocyclic compounds. For example, Wu et al. (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine, showcasing the utility of related structures in asymmetric synthesis and the production of enantiomerically pure compounds (Wu et al., 1996).
Eigenschaften
IUPAC Name |
(E)-1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-10-2-3-11(6-13(10)15)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUUFTIJRXBSQS-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)



![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)


![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
